molecular formula C20H32N2 B5978369 N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine

N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine

Katalognummer B5978369
Molekulargewicht: 300.5 g/mol
InChI-Schlüssel: ZQQKCHFZBMCRRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the brain that helps regulate neuronal activity. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to an increase in the inhibitory effects of GABA on neuronal activity. This can help reduce seizures, anxiety, and other symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and reduce anxiety and depression-like behaviors in animal models of anxiety and depression. In addition, this compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine is its ability to selectively inhibit GABA transaminase, which can lead to an increase in GABA levels in the brain without affecting other neurotransmitters. This can be useful in studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine. One area of interest is in the development of new therapies for epilepsy, addiction, anxiety, and depression based on the inhibition of GABA transaminase. Another area of interest is in the development of new drugs that can selectively target GABA transaminase and other enzymes involved in GABA metabolism. Finally, there is potential for the development of new imaging techniques to study the effects of this compound and other GABA-related drugs on brain function and activity.

Synthesemethoden

N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-(2-phenylethyl)piperidine with cycloheptylamine to form N-cycloheptyl-1-(2-phenylethyl)piperidine. This intermediate is then reacted with chloroacetyl chloride to form N-cycloheptyl-1-(2-phenylethyl)-4-piperidinone, which is then reduced with sodium borohydride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-1-(2-phenylethyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and reduce anxiety and depression-like behaviors in animal models of anxiety and depression.

Eigenschaften

IUPAC Name

N-cycloheptyl-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2/c1-2-7-11-19(10-6-1)21-20-13-16-22(17-14-20)15-12-18-8-4-3-5-9-18/h3-5,8-9,19-21H,1-2,6-7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQKCHFZBMCRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.